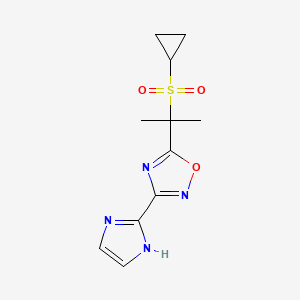![molecular formula C10H17N3O2S B7357008 3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357008.png)
3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one, also known as HCT, is a chemical compound that has gained attention for its potential use in scientific research. HCT is a triazole derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one acts as an inhibitor of the enzyme responsible for the production of nitric oxide. This enzyme, known as nitric oxide synthase, catalyzes the conversion of L-arginine to nitric oxide. By inhibiting this enzyme, this compound reduces the production of nitric oxide and its downstream effects on various physiological processes.
Biochemical and Physiological Effects:
The inhibition of nitric oxide synthase by this compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one in lab experiments is its specificity for nitric oxide synthase. By selectively inhibiting this enzyme, researchers can study the effects of nitric oxide on various physiological processes without interfering with other signaling pathways. However, one limitation of using this compound is its potential toxicity. High doses of this compound have been shown to be toxic to cells in vitro, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the use of 3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one in scientific research. One area of interest is the study of the role of nitric oxide in cancer. Nitric oxide has been shown to have both pro- and anti-tumor effects, and the use of this compound may help to clarify these effects. Additionally, this compound may have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of this compound in these areas.
Synthesis Methods
The synthesis of 3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one involves the reaction of 1-(Hydroxymethyl)cyclohexylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with hydrazine hydrate to produce this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction parameters to achieve high yields.
Scientific Research Applications
3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one has been widely used in scientific research as a tool for studying various biochemical and physiological processes. One of the most common applications of this compound is in the study of the nitric oxide signaling pathway. This compound has been shown to inhibit the enzyme responsible for the production of nitric oxide, which is an important signaling molecule in the body. By inhibiting this enzyme, researchers can study the effects of nitric oxide on various physiological processes.
properties
IUPAC Name |
3-[[1-(hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c14-7-10(4-2-1-3-5-10)16-6-8-11-9(15)13-12-8/h14H,1-7H2,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVZNAMUYNSSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)SCC2=NNC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-2-[[(2R,4S)-4-hydroxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl]-1H-pyrimidin-6-one](/img/structure/B7356926.png)
![7-[5-(1H-indol-3-yl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7356934.png)
![3-[[methyl-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356948.png)
![3-[(3-Phenyl-2-azaspiro[3.5]nonan-2-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356958.png)
![3-[1-(4-Methylthiophen-2-yl)sulfonylpiperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356964.png)
![3-[1-(3,5-Dimethyladamantane-1-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356977.png)
![3-[1-(2,2-Dicyclopropylacetyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356983.png)


![3-[1-[3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356989.png)
![3-[1-([1,2,4]Triazolo[4,3-a]pyridine-6-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356997.png)
![6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7357005.png)
![3-(3-chlorophenyl)-N-[(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]propanamide](/img/structure/B7357007.png)
